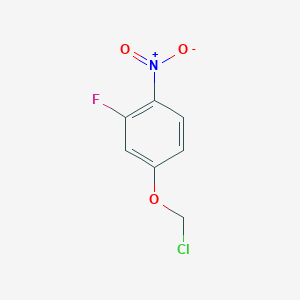

4-(Chloromethoxy)-2-fluoro-1-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO3 |

|---|---|

Molecular Weight |

205.57 g/mol |

IUPAC Name |

4-(chloromethoxy)-2-fluoro-1-nitrobenzene |

InChI |

InChI=1S/C7H5ClFNO3/c8-4-13-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |

InChI Key |

AZIRDLLALQGINW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCl)F)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloromethoxy 2 Fluoro 1 Nitrobenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Identification of Precursor Molecules and Starting Materials

For 4-(chloromethoxy)-2-fluoro-1-nitrobenzene, three primary disconnections can be envisioned, targeting the three key functional groups: the nitro group, the fluoro group, and the chloromethoxy group.

C-O Bond Disconnection (Chloromethoxy Group): The most straightforward disconnection is at the ether linkage. This suggests an O-alkylation reaction, identifying 2-fluoro-4-nitrophenol as a key precursor. This intermediate already contains the required nitro and fluoro groups in the correct orientation. The synthesis would then involve the introduction of a chloromethyl group onto the phenolic oxygen.

C-N Bond Disconnection (Nitro Group): Disconnecting the nitro group points to an electrophilic aromatic substitution (nitration) reaction. The precursor for this step would be 3-fluoro-4-(chloromethoxy)benzene . The challenge in this route lies in controlling the regioselectivity of the nitration to obtain the desired isomer.

C-F Bond Disconnection (Fluoro Group): Breaking the carbon-fluorine bond suggests two main precursor types. One involves a nucleophilic aromatic substitution (SNAr) reaction, such as the Halex process, where a chlorine atom is displaced by fluoride (B91410). A suitable precursor for this would be 2,4-dichloro-1-nitrobenzene . Another approach is the Balz-Schiemann reaction, which would start from an amino-precursor like 5-chloro-2-nitroaniline , followed by diazotization and subsequent reaction with a fluoride source. google.com

These disconnections lead to a set of potential starting materials, including 2-fluorophenol (B130384), 3,4-difluoronitrobenzene, 2,4-dichloronitrobenzene (B57281), and 3-chloroaniline. google.comgoogle.comchemicalbook.comgoogle.com

Chemoselectivity and Regioselectivity in Target Compound Synthesis

Achieving the desired 1,2,4-substitution pattern is a significant challenge due to the directing effects of the substituents.

Directing Effects: Both the hydroxyl (-OH) or ether (-OR) group and the fluorine (-F) atom are ortho, para-directors for electrophilic aromatic substitution. libretexts.org The nitro group (-NO₂) is a strong deactivator and a meta-director. libretexts.org The final arrangement of substituents is therefore highly dependent on the order of their introduction.

In Nitration Routes: If starting with a precursor like 3-fluoroanisole (B32098) (a model for 3-fluoro-4-(chloromethoxy)benzene), nitration is directed by both the fluorine and the alkoxy group. The fluorine directs to its para position (C4) and ortho position (C2), while the alkoxy group strongly directs to its ortho positions (C2 and C6). The combined activation at the C2 position would likely be significant, but achieving exclusive nitration at the desired C6 position (which becomes C1 in the final product nomenclature) would be challenging and could lead to isomeric mixtures. rsc.org

In Fluorination Routes (Halex Process): When using 2,4-dichloronitrobenzene as a precursor, the regioselectivity of the Halex reaction is critical. The nitro group strongly activates the ring towards nucleophilic aromatic substitution, particularly at the ortho (C2) and para (C4) positions. The chlorine at the C2 position is generally more activated and thus more readily substituted by fluoride than the chlorine at C4. This would preferentially yield 4-chloro-2-fluoro-1-nitrobenzene, the desired intermediate before the introduction of the chloromethoxy group. google.comgoogle.com

Diverse Synthetic Pathways and Protocols

Based on the retrosynthetic analysis, several distinct pathways can be employed to synthesize this compound.

Routes Involving Nitration of Substituted Aromatics

This approach begins with an aromatic ring already substituted with fluorine and a hydroxyl or protected hydroxyl group, followed by nitration.

A plausible route starts with 2-fluorophenol. The first step is nitration. Direct nitration of phenols can be aggressive, but controlled conditions can yield the desired product. A common method involves nitrosation followed by oxidation. google.com For instance, 2-fluorophenol can be reacted with sodium nitrite (B80452) in dilute hydrochloric acid at low temperatures (0-5 °C) to form 2-fluoro-4-nitrosophenol. Subsequent oxidation with dilute nitric acid yields 2-fluoro-4-nitrophenol. google.com This phenol (B47542) is the key intermediate for the final step.

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1 | 2-Fluorophenol | 1. NaNO₂, HCl(aq) 2. HNO₃(aq) | 2-Fluoro-4-nitrophenol | 1. -5 to 5°C 2. Oxidation |

| 2 | 2-Fluoro-4-nitrophenol | Chloromethylating agent (e.g., HCHO, HCl) | This compound | Varies |

Interactive Data Table: Nitration-based Synthesis Route

Strategies Utilizing Halex Process or Related Fluorination Reactions

The Halex process is an industrially significant method for synthesizing fluoroaromatics via halide exchange, typically converting an activated aryl chloride to an aryl fluoride using an alkali metal fluoride. wikipedia.org

A key pathway to this compound could start from 2,4-dichloronitrobenzene . This compound is subjected to a selective Halex reaction. The chlorine atom at the 2-position is more activated by the nitro group for nucleophilic attack than the chlorine at the 4-position. Reaction with potassium fluoride (KF) in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethylformamide (DMF) at elevated temperatures (150-240 °C) can selectively replace the C2-chlorine with fluorine. google.comwikipedia.orgprepchem.com This yields 4-chloro-2-fluoro-1-nitrobenzene . google.com

The resulting 4-chloro-2-fluoro-1-nitrobenzene can then be converted to the final product. This requires a nucleophilic substitution of the remaining chlorine atom at C4 with a hydroxyl group (hydrolysis), followed by chloromethylation as described in the next section.

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1 | 2,4-Dichloronitrobenzene | KF, Sulfolane | 4-Chloro-2-fluoro-1-nitrobenzene | 240°C, 6-33 hours |

| 2 | 4-Chloro-2-fluoro-1-nitrobenzene | NaOH(aq) | 2-Fluoro-4-nitrophenol | Hydrolysis |

| 3 | 2-Fluoro-4-nitrophenol | Chloromethylating agent | This compound | O-Alkylation |

Interactive Data Table: Halex Process-based Synthesis Route. Note: Yields and conditions can vary significantly based on catalysts and specific protocols. google.comgoogle.com

Another fluorination strategy involves the Balz-Schiemann reaction. This route could begin with 3-chloroaniline, which is nitrated to 5-chloro-2-nitroaniline. This amine is then diazotized with a nitrite source in the presence of an acid, and the resulting diazonium salt is treated with a hexafluorophosphate (B91526) or tetrafluoroborate (B81430) source. Thermal decomposition of the isolated diazonium salt then yields 4-chloro-2-fluoro-1-nitrobenzene, which can be further processed as above. google.com

Chloromethylation Approaches and Alkylation of Aromatic Systems

This pathway focuses on the final step of the synthesis: the introduction of the chloromethoxy group. The most common precursor for this step is 2-fluoro-4-nitrophenol , which can be synthesized via the methods described previously (e.g., nitration of 2-fluorophenol or hydrolysis of 4-chloro-2-fluoro-1-nitrobenzene).

The O-alkylation of the phenol is typically achieved by reacting it with a suitable chloromethylating agent under basic conditions. The phenol is first deprotonated with a base like sodium hydroxide (B78521) or potassium carbonate to form the more nucleophilic phenoxide ion. This is then reacted with a reagent that can deliver the -CH₂Cl group. While the classic Blanc chloromethylation involves formaldehyde (B43269) and HCl, this is used for C-chloromethylation of activated aromatic rings. For O-chloromethylation of a phenol, reagents like chloromethyl methyl ether or bis(chloromethyl) ether would be more appropriate, though their use is often regulated. The reaction involves a nucleophilic attack of the phenoxide on the electrophilic carbon of the chloromethylating agent.

| Precursor | Reagents | Product | Reaction Type |

| 2-Fluoro-4-nitrophenol | 1. Base (e.g., NaOH, K₂CO₃) 2. Chloromethylating agent | This compound | Nucleophilic O-Alkylation |

Interactive Data Table: Final Chloromethylation Step

Convergent vs. Linear Synthesis Strategies

The construction of complex organic molecules can generally be undertaken via two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com

Linear Synthesis: In a linear synthesis, the target molecule is assembled in a stepwise fashion, with each step building upon the previous one in a sequential chain. youtube.com For this compound, a linear approach would be the most straightforward:

Nitration and Fluorination: Starting from a simple benzene (B151609) derivative, sequential nitration and fluorination reactions could establish the 2-fluoro-1-nitrobenzene core.

Hydroxylation: Introduction of a hydroxyl group at the 4-position would yield 4-hydroxy-2-fluoro-1-nitrobenzene.

Chloromethoxylation: The final step would be the conversion of the hydroxyl group to the chloromethoxy ether.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined (coupled) in the later stages. youtube.comwikipedia.org A hypothetical convergent synthesis of this compound might involve:

Fragment A Synthesis: Preparation of a 4-(chloromethoxy)phenyl building block.

Fragment B Synthesis: Preparation of a synthon containing the 2-fluoro-1-nitrobenzene moiety with a reactive site for coupling.

Coupling: Combining Fragment A and Fragment B to form the target molecule.

| Strategy | Advantages | Disadvantages |

| Linear | Conceptually simpler to plan. | Overall yield can be low for multi-step sequences. An early low-yield step impacts the entire synthesis. |

| Convergent | Higher overall yield. More efficient for complex molecules. Allows for parallel synthesis of fragments. | Requires more complex planning and the development of suitable coupling reactions. |

For a molecule of the complexity of this compound, a linear synthesis starting from an advanced intermediate like 4-hydroxy-2-fluoro-1-nitrobenzene is often the more practical and commonly employed strategy in a laboratory setting.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and success of synthesizing this compound are critically dependent on the careful optimization of reaction conditions. This involves a systematic study of catalysts, reagents, solvents, and physical parameters to maximize yield and purity while minimizing reaction time and side product formation.

Role of Catalysts and Reagents in Stereochemical and Regiochemical Control

In the synthesis of this compound from its phenolic precursor, the choice of catalyst and reagents is paramount for achieving high efficiency. Since the target molecule is achiral, stereochemical control is not a factor. However, regiochemical control is crucial in the synthesis of the starting material, 4-hydroxy-2-fluoro-1-nitrobenzene, ensuring the correct substitution pattern on the aromatic ring.

For the key chloromethoxylation step, various catalytic systems can be employed. The reaction between an alcohol or phenol and an acid halide to form an ether can be catalyzed by Lewis acids. Zinc(II) salts, for instance, have been shown to effectively catalyze the reaction between acetals and acid halides to generate haloalkyl ethers. datapdf.com Heteropolyacids have also been described as efficient catalysts for the synthesis of chloromethyl methyl ether, offering advantages in terms of activity and reusability. researchgate.net

The primary reagents for this transformation are typically a formaldehyde source (like paraformaldehyde) and a chloride source (like hydrogen chloride). The reaction proceeds by protonation of formaldehyde, making it a potent electrophile that is attacked by the phenolic oxygen. The resulting hydroxymethyl ether is then converted to the chloromethyl ether by the chloride ions present.

Solvent Selection and Its Influence on Reaction Kinetics and Yields

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of aryl chloromethyl ethers, the choice of solvent can significantly impact the outcome.

The reaction to form chloromethyl ethers can be conducted in a variety of solvents, and sometimes under solvent-free conditions. researchgate.net Chlorinated solvents are often used. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby altering the reaction kinetics. For instance, a study on the reaction between dimethoxymethane (B151124) and acetyl chloride to form chloromethyl methyl ether showed that the reaction time and efficiency were influenced by the solvent used. datapdf.com

| Solvent Type | Examples | Potential Influence on Chloromethoxylation |

| Aprotic Non-polar | Benzene, Toluene | May be suitable if reactants are soluble; can favor certain reaction pathways by not solvating ionic intermediates as strongly. |

| Chlorinated | Dichloromethane, Chloroform | Often used for their good solvating power for organic substrates and reagents; generally inert under reaction conditions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can coordinate with Lewis acid catalysts, potentially modulating their activity. |

| Solvent-free | Neat reaction mixture | Can be environmentally advantageous (reduces waste), but may pose challenges with temperature control and mixing. |

Temperature, Pressure, and Concentration Effects on Reaction Outcomes

The physical parameters of temperature, pressure, and reactant concentration are critical levers for optimizing chemical reactions.

Temperature: The rate of most chemical reactions increases with temperature. However, for the synthesis of chloromethyl ethers, temperature control is crucial. The reaction is often exothermic, and higher temperatures can lead to the formation of byproducts, such as the highly carcinogenic bis(chloromethyl) ether. google.com Studies on chloromethylation processes have shown that lower reaction temperatures can markedly decrease the formation of this hazardous impurity while having little effect on the formation rate of the desired product. google.com Optimization studies for similar processes, like the chloromethylation of biphenyl, have investigated temperature as a key variable to maximize yield. koreascience.kr

Pressure: For reactions involving gaseous reagents like hydrogen chloride, pressure can influence the concentration of the gas dissolved in the reaction mixture, thereby affecting the reaction rate. Most laboratory-scale syntheses of this type are conducted at atmospheric pressure. Industrial processes, however, may utilize elevated pressures to enhance reaction rates and throughput.

Concentration: The concentration of reactants is a key factor in determining the reaction rate. In the chloromethoxylation of a phenol, the molar ratio of the formaldehyde source to the phenol can impact the yield and selectivity. A high concentration of formaldehyde should generally be avoided to minimize side reactions. google.com The rate at which reagents are added can also affect the efficiency of the process.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves evaluating and optimizing the synthetic route for its environmental impact.

Atom Economy and E-Factor Analysis in Synthetic Design

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100

For the proposed linear synthesis of this compound from 4-hydroxy-2-fluoro-1-nitrobenzene using formaldehyde and hydrogen chloride:

C₆H₄FNO₃ + CH₂O + HCl → C₇H₅ClFNO₃ + H₂O

The reaction ideally produces only the desired product and water. Addition reactions and certain types of substitutions can have high atom economies. In this case, assuming the reactants are as stated, the atom economy would be calculated based on their molecular weights. This metric highlights the intrinsic efficiency of the reaction chemistry itself, distinct from the experimental yield. nih.gov

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is a simple metric that quantifies the amount of waste generated per unit of product. wiley-vch.de

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates less waste and a greener process. nih.gov The E-factor for a synthesis includes not only byproducts from the reaction but also solvent losses, unreacted starting materials, and waste from workup and purification procedures. For multi-step syntheses, the E-factor can be substantial, particularly in the fine chemical and pharmaceutical industries where complex purification steps are common. nih.gov In the synthesis of this compound, significant contributions to the E-factor would come from the solvent used for the reaction and purification (e.g., via chromatography), and any aqueous waste generated during the workup phase. Optimizing the synthesis to use less solvent, recyclable catalysts, and minimizing purification steps would lead to a more favorable E-factor.

| Metric | Focus | Ideal Value | Application to Synthesis |

| Atom Economy | Efficiency of atom incorporation from reactants to product. | 100% | High for the proposed chloromethoxylation step, as water is the only theoretical byproduct. |

| E-Factor | Total waste generated per unit of product. | 0 | Considers all sources of waste, including solvent and purification. Would be higher than the ideal due to practical considerations. |

By considering these metrics, chemists can design more sustainable and efficient routes to target molecules like this compound.

Development of Environmentally Benign Reaction Media and Reagents

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution. The development of greener alternatives is a key focus of modern chemical research. For the synthesis of nitroaromatic compounds, several innovative media and reagents have been explored to mitigate environmental concerns.

Ionic Liquids (ILs) have emerged as promising green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.govorganic-chemistry.org In the context of synthesizing nitroaromatic compounds, ILs can serve as both the solvent and a promoter for electrophilic nitration reactions. nih.gov For instance, systems based on ethylammonium (B1618946) nitrate (B79036) (EAN) have been shown to be powerful nitrating agents for various aromatic compounds. organic-chemistry.org The use of ILs can facilitate easier product isolation and the recycling of the solvent system, which is a significant advantage over classical nitration methods that require the neutralization of large amounts of strong acids. nih.gov

Deep Eutectic Solvents (DES) represent another class of green solvents. A study on the nitration of aromatic compounds utilized a DES based on choline (B1196258) chloride and urea (B33335) in an ultrasound-assisted protocol. This method was described as an eco-friendly and recyclable system, showcasing the potential for DES in cleaner production of nitroaromatics. nih.gov

Supercritical Carbon Dioxide (scCO₂) is a non-toxic, non-flammable, and environmentally benign solvent that can replace volatile organic compounds in chemical synthesis. nih.govrsc.org Its properties can be tuned by adjusting temperature and pressure. nih.gov As scCO₂ is fully oxidized, it is an excellent solvent for oxidation reactions, a common step in the synthesis of various chemical intermediates. epa.gov

Microwave-assisted synthesis is a technique that can dramatically reduce reaction times, often from hours to minutes, and thereby decrease energy consumption. arkat-usa.org This method can also lead to higher yields and product purity. The synthesis of various heterocyclic compounds containing nitro groups has been successfully achieved using microwave irradiation, highlighting its potential for the efficient synthesis of this compound. researchgate.netnih.gov

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This technique has been applied to the nitration of aromatic compounds in environmentally friendly media, demonstrating an efficient and green protocol. nih.gov Ultrasound can enhance reaction rates and yields, often under milder conditions than conventional methods. nih.govyoutube.com

The following table summarizes the potential benefits of these environmentally benign approaches compared to traditional methods for the synthesis of nitroaromatic compounds.

| Methodology | Traditional Method (e.g., Mixed Acid in VOC) | Green Alternative | Potential Advantages |

| Solvent | Volatile Organic Solvents (VOCs) | Ionic Liquids, Deep Eutectic Solvents, scCO₂ | Reduced volatility, recyclability, lower toxicity, non-flammable (scCO₂) |

| Energy Input | Conventional heating (hours) | Microwave irradiation, Ultrasound | Drastic reduction in reaction time, lower energy consumption |

| Reagents | Stoichiometric strong acids | Recyclable catalysts, in-situ generated reagents | Reduced waste, easier work-up, improved safety |

| Byproducts | Acidic waste streams | Minimal waste, recyclable components | Lower environmental impact, improved atom economy |

Sustainable Approaches to Intermediate Preparation

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions in heterogeneous systems, where reactants are in different phases (e.g., aqueous and organic). crdeepjournal.org This methodology can eliminate the need for harsh or expensive solvents that dissolve all reactants in one phase. crdeepjournal.org The chloromethylation of aromatic compounds, a crucial step for introducing the chloromethoxy group, can be efficiently carried out using PTC. iosrjournals.orggoogle.comresearchgate.net This approach can lead to higher yields and reduced cycle times. crdeepjournal.org For example, the chloromethylation of aromatic hydrocarbons has been demonstrated using a phase transfer catalyst in the presence of formaldehyde and hydrogen chloride. google.com

The development of green catalysts is another cornerstone of sustainable intermediate preparation. For nitration reactions, solid acid catalysts, such as sulfated natural zeolite, are being explored as recyclable alternatives to corrosive mineral acids. researchgate.net Similarly, the use of earth-abundant and non-toxic metals in catalysis is gaining traction. For instance, iron-catalyzed cascade reactions have been developed for the synthesis of pyrroles from nitroarenes, showcasing a move away from precious metal catalysts. nih.gov

Domino and catalyst-free reactions in environmentally friendly solvents like ethanol (B145695) offer a streamlined and sustainable approach to synthesizing complex molecules. rsc.org These reactions, where multiple bond-forming events occur in a single pot without the need to isolate intermediates, improve efficiency and reduce waste.

The following table outlines sustainable approaches for the synthesis of key intermediates relevant to this compound.

| Intermediate Synthesis Step | Traditional Approach | Sustainable Alternative | Key Benefits |

| Nitration | Mixed acid (H₂SO₄/HNO₃) | Solid acid catalysts (e.g., zeolites), Nitration in ILs or DES | Catalyst recyclability, reduced acidic waste, milder conditions |

| Halogenation (Fluorination) | Halex reaction with harsh solvents | Nucleophilic fluorination in Ionic Liquids | Improved solubility of fluoride salts, enhanced reactivity mdpi.com |

| Chloromethylation | Friedel-Crafts with carcinogenic reagents (e.g., MCME) | Phase Transfer Catalysis with formaldehyde/HCl | Avoidance of highly toxic reagents, improved reaction control iosrjournals.org |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot domino reactions | Reduced solvent use, higher atom economy, less waste rsc.org |

By integrating these advanced methodologies, the synthesis of this compound and its intermediates can be made significantly more environmentally friendly and sustainable, aligning with the core principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethoxy 2 Fluoro 1 Nitrobenzene

Reactivity Profile of the Chloromethoxy Moiety

The chloromethoxy group, an α-chloro ether, is a highly reactive functional group susceptible to nucleophilic attack at the α-carbon. This reactivity is attributed to the ability of the adjacent oxygen atom to stabilize the developing positive charge in the transition state of a nucleophilic substitution reaction, proceeding through an SN1-like mechanism.

Nucleophilic Displacement Reactions at the α-Carbon

The carbon atom of the chloromethyl group in 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene is electrophilic and readily undergoes nucleophilic displacement reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of functionalized derivatives. This reactivity is a hallmark of α-chloro ethers, which are known to be significantly more reactive than typical alkyl chlorides in SN1 reactions due to the resonance stabilization of the resulting oxocarbenium ion intermediate by the adjacent ether oxygen.

Formation of Ethers, Esters, and Other Functionalized Derivatives

The synthetic utility of the chloromethoxy group is demonstrated by its conversion into various other functional groups. For instance, reaction with alcohols or phenols in the presence of a base leads to the formation of the corresponding ethers. Similarly, treatment with carboxylate salts yields esters. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of chloromethyl aryl ethers suggests that such transformations are feasible and would proceed under mild conditions.

Hydrolysis and Solvolysis Pathways and Kinetics

Aromatic Ring Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This activation facilitates the displacement of the fluoro substituent by a variety of nucleophiles.

Displacement of the Fluoro Substituent

The fluorine atom at the 2-position is the primary site for nucleophilic attack on the aromatic ring. In SNAr reactions, fluoride (B91410) is an excellent leaving group, often more so than other halogens, because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

A documented example of this reactivity is the synthesis of 2-Bromo-1-(5-chloro-2-nitrophenoxy)-4-methylbenzene. In this reaction, 4-chloro-2-fluoro-1-nitrobenzene reacts with 2-bromo-4-methylphenol (B149215) in the presence of potassium carbonate in dimethylformamide (DMF) to afford the corresponding diaryl ether in 80% yield. This transformation highlights the displacement of the fluoro group by a phenoxide nucleophile.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 4-Chloro-2-fluoro-1-nitrobenzene | 2-Bromo-4-methylphenol | K2CO3 | DMF | 2-Bromo-1-(5-chloro-2-nitrophenoxy)-4-methylbenzene | 80% |

Influence of the Nitro Group as an Activating Group in SNAr

The nitro group plays a crucial role in activating the aromatic ring for nucleophilic attack. Positioned para to the chloro group and ortho to the fluoro leaving group, it strongly withdraws electron density from the ring through both inductive and resonance effects. This electron withdrawal significantly stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction. libretexts.org

The stabilization is most effective when the electron-withdrawing group is located ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the nitro group, as depicted in the resonance structures of the Meisenheimer intermediate. libretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The rate of nucleophilic aromatic substitution is generally much faster for nitro-substituted aryl halides compared to their unsubstituted counterparts. For instance, p-fluoronitrobenzene is significantly more reactive towards nucleophilic substitution than fluorobenzene.

Studies on Various Nucleophiles (e.g., amines, alkoxides, thiols)

The presence of both a fluorine atom and a chloromethoxy group on the aromatic ring of this compound, activated by a strong electron-withdrawing nitro group, makes it a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The reactivity towards various nucleophiles, such as amines, alkoxides, and thiols, is a critical aspect of its chemistry.

Amines: Primary and secondary amines readily react with activated aryl halides. For instance, in related systems like 2,4-difluoronitrobenzene, reactions with one or two different amines can lead to the formation of functionalized products. nih.gov The nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient carbon atom bonded to a leaving group.

Alkoxides: Alkoxides, being strong nucleophiles, are also expected to react with this compound. The reaction would involve the displacement of one of the leaving groups by the alkoxide ion. It is important to consider that in the presence of alcohols, which are the conjugate acids of alkoxides, competitive SNAr etherification reactions can occur, especially with fluoride as the leaving group. nih.gov

Thiols: Thiol compounds are effective nucleophiles in SNAr reactions. The reaction of this compound with thiols would lead to the formation of thioether derivatives. Studies on similar compounds, like 4-chloro-7-nitrobenzofurazan, have shown that the reaction with thiols can be complex, sometimes involving the formation of intermediate Meisenheimer-type complexes. nih.gov

The general reactivity of these nucleophiles in SNAr reactions is influenced by their nucleophilicity, steric factors, and the reaction conditions.

Competition with Other Leaving Groups on the Aromatic Ring

In this compound, both the fluorine atom and the chloromethoxy group can potentially act as leaving groups in a nucleophilic aromatic substitution reaction. The competition between these two groups is determined by several factors, primarily the electronic effects of the substituents and the nature of the bond to the aromatic ring.

Given the high electronegativity of fluorine, it is generally a better leaving group in activated SNAr reactions compared to other halogens. doubtnut.com The strong inductive withdrawal of fluorine activates the ipso-carbon towards nucleophilic attack. reddit.com While the C-F bond is strong, its cleavage is not the rate-limiting step. masterorganicchemistry.com Therefore, in a competitive scenario on the same activated ring, nucleophilic attack is more likely to occur at the position bearing the fluorine atom over the chloromethoxy group, assuming the chloromethoxy group is a less effective activator for the SNAr reaction.

Regioselectivity and Stereoelectronic Control in SNAr

The regioselectivity of nucleophilic aromatic substitution on this compound is dictated by the directing effects of the substituents on the aromatic ring. The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions relative to itself. wikipedia.orglibretexts.org

In this molecule, the fluorine atom is ortho to the nitro group, and the chloromethoxy group is para to the nitro group. Both positions are activated for nucleophilic substitution. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack can be delocalized onto the nitro group when the attack occurs at the ortho or para positions, which provides significant stabilization. libretexts.org Attack at the meta position does not allow for this resonance stabilization, making it much less favorable. libretexts.org

The ultimate regioselectivity—whether the nucleophile replaces the fluorine or the chloromethoxy group—depends on which leaving group leads to a more stable transition state and intermediate. As discussed previously, the strong electron-withdrawing nature of fluorine generally makes the carbon it is attached to more electrophilic and better able to stabilize the incoming negative charge during the formation of the Meisenheimer complex. stackexchange.comreddit.com This stereoelectronic effect often directs the nucleophilic attack to the fluorine-bearing carbon.

Reactivity of the Nitro Group

Selective Reduction to Amino and Other Nitrogen-Containing Functional Groups

The nitro group in aromatic compounds is readily reducible to a variety of other nitrogen-containing functionalities, with the most common product being the corresponding aniline (B41778). A wide range of reducing agents and conditions are available, allowing for chemoselective reduction in the presence of other sensitive functional groups. wikipedia.org

For the selective reduction of the nitro group in this compound to an amino group, several methods can be considered that would likely preserve the chloro and chloromethoxy functionalities.

Catalytic Hydrogenation:

Palladium on carbon (Pd/C) with a hydrogen source (like H₂ gas or transfer hydrogenation agents) is a common and effective method for nitro group reduction. commonorganicchemistry.com However, it can sometimes lead to the hydrogenolysis of sensitive groups, such as halogens.

Raney nickel is another active catalyst for nitro reduction and is often used when dehalogenation is a concern. commonorganicchemistry.com

Platinum-based catalysts have also been shown to be effective for the chemoselective reduction of functionalized nitroarenes. psu.edu

Metal-Based Reductions:

Tin(II) chloride (SnCl₂) is a mild reducing agent that is well-suited for the reduction of aromatic nitro groups in the presence of other reducible groups like halogens, esters, and nitriles. commonorganicchemistry.comstackexchange.com

Iron (Fe) or Zinc (Zn) in acidic media (e.g., acetic acid or ammonium (B1175870) chloride) are classical and mild methods for converting nitroarenes to anilines and are generally tolerant of halide substituents. commonorganicchemistry.comorganic-chemistry.org

The choice of reducing agent is critical for achieving the desired selectivity. For instance, while lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

| Reducing System | Selectivity Notes | Potential Outcome for this compound |

|---|---|---|

| H₂/Pd/C | Highly efficient, but may cause dehalogenation. | Risk of removing the chlorine atom. |

| H₂/Raney Nickel | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com | Good candidate for selective nitro reduction. |

| Fe/Acid | Mild and tolerates many functional groups, including halides. organic-chemistry.org | Likely to selectively reduce the nitro group. |

| SnCl₂ | Mild and chemoselective for nitro groups in the presence of halogens. stackexchange.com | Excellent candidate for selective nitro reduction. |

Transformation into Other Aromatic Nitrogen Compounds (e.g., azoxy, azo)

The reduction of aromatic nitro compounds can be controlled to yield intermediates such as nitroso and hydroxylamine (B1172632) species, which can then condense to form azoxy and azo compounds. researchgate.net The specific product obtained often depends on the reducing agent, stoichiometry, and reaction conditions.

Azoxy Compounds: The partial reduction of nitroarenes can lead to the formation of azoxy compounds. This can be achieved using various reducing agents under specific conditions. For example, potassium borohydride (B1222165) in the presence of a phase transfer catalyst has been used to reduce nitroarenes to azoxybenzenes. mdpi.com Electron-withdrawing substituents on the aromatic ring can promote the formation of these products. mdpi.com Additionally, enzymatic and photoenzymatic systems have been developed for the selective conversion of nitroarenes to azoxy derivatives. researchgate.net The reaction proceeds through the formation of nitroso and hydroxylamine intermediates which then condense. researchgate.net

Azo Compounds: Further reduction of azoxy compounds or controlled reduction of nitroarenes can yield azo compounds. Metal hydrides, which are typically avoided for the synthesis of anilines from nitroaromatics, can sometimes lead to the formation of azo products. wikipedia.org Certain enzymatic systems can also be tailored to selectively produce azo compounds from nitroaromatics. researchgate.net

The transformation of this compound into its corresponding azoxy or azo derivative would require careful selection of the reducing system to control the extent of reduction.

Electrophilic Aromatic Substitution (EAS) on the Deactivated Ring System

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation is primarily due to the powerful electron-withdrawing nature of the nitro group, which acts through both inductive and resonance effects, significantly reducing the electron density of the benzene ring. quora.comminia.edu.eg This makes the ring much less nucleophilic and therefore less reactive towards electrophiles. quora.commsu.edu

The fluorine atom and the chloromethoxy group also influence the reactivity of the ring. Halogens like fluorine are deactivating due to their inductive electron withdrawal, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The chloromethoxy group is also expected to be deactivating due to the electronegativity of the oxygen and chlorine atoms.

In a strongly deactivated system like this, forcing conditions are typically required for EAS reactions to proceed. The directing effects of the existing substituents would guide the position of any incoming electrophile.

The nitro group is a strong meta-director. vedantu.com

The fluoro group is an ortho, para-director.

The chloromethoxy group is also expected to be an ortho, para-director.

Directing Effects of Fluoro, Chloromethoxy, and Nitro Substituents

The regiochemical outcome of substitution reactions on the this compound ring is a result of the cumulative directing effects of the existing groups. These effects differ significantly for electrophilic and nucleophilic aromatic substitution mechanisms.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. The substituents on the ring determine which positions are most favorable for attack by stabilizing or destabilizing the cationic intermediate (the arenium ion or σ-complex).

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. vedantu.com It withdraws electron density from the entire ring, making the compound significantly less reactive towards electrophiles than benzene. libretexts.org The deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director. vedantu.comdoubtnut.com

Chloromethoxy Group (-OCH₂Cl): This group is analogous to an alkoxy group (-OR). The oxygen atom is a strong activating group and an ortho, para-director. organicchemistrytutor.com Its potent +M resonance effect, where it donates a lone pair to the ring, strongly outweighs its -I inductive effect. organicchemistrytutor.comlibretexts.org The presence of the chlorine on the methyl group adds an inductive withdrawal effect, slightly tempering the activating nature of the methoxy (B1213986) group but not changing its directing preference. stackexchange.comquora.com

Attack at C3: Ortho to -F and -OCH₂Cl, meta to -NO₂.

Attack at C5: Ortho to -OCH₂Cl, meta to -F and -NO₂.

Attack at C6: Ortho to -NO₂, meta to -OCH₂Cl, para to -F.

The directing effects of the ortho, para-directing chloromethoxy and fluoro groups will be in conflict with the meta-directing nitro group. Typically, the strongest activating group dictates the position of substitution. In this case, the chloromethoxy group would most strongly favor substitution at positions C3 and C5. However, the overwhelming deactivation by the nitro group makes electrophilic aromatic substitution highly challenging.

Nucleophilic Aromatic Substitution (SNAr): In nucleophilic aromatic substitution, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups. nih.gov

Nitro Group (-NO₂): The nitro group is a strong activating group for SNAr. youtube.com It powerfully withdraws electron density, making the ring susceptible to nucleophilic attack. Crucially, it stabilizes the negative charge of the anionic intermediate (Meisenheimer complex) through resonance when it is positioned ortho or para to the site of attack. nih.gov

Fluoro and Chloromethoxy Groups: In the context of SNAr, the fluoro group at C2 is a potential leaving group. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com The chloromethoxy group at C4 is para to the nitro group, but the entire group is less likely to act as a leaving group compared to the fluoride.

Given the substitution pattern, the most probable SNAr reaction involves the displacement of the fluoride at the C2 position. This position is ortho to the activating nitro group, which provides significant stabilization for the Meisenheimer complex intermediate.

| Substituent | Effect on EAS | Directing Effect (EAS) | Effect on SNAr | Role in SNAr |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strongly Activating | Stabilizes Meisenheimer Complex |

| -F (Fluoro) | Weakly Deactivating | Ortho, Para | Activating | Potential Leaving Group |

| -OCH₂Cl (Chloromethoxy) | Activating (net effect) | Ortho, Para | Deactivating (electron-donating) | Generally retained |

Challenges and Strategies for Introducing New Substituents

Introducing new functional groups onto the this compound ring presents significant challenges due to the existing substitution pattern.

Challenges:

Low Reactivity in EAS: The primary challenge for electrophilic substitution is the severe deactivation of the ring by the potent electron-withdrawing nitro group. Forcing conditions (e.g., high temperatures, strong Lewis acids) are often required for such deactivated systems. youtube.com

Side Reactions: The required harsh conditions for EAS can lead to undesired side reactions. The chloromethoxy group is particularly susceptible to hydrolysis or reaction with Lewis acids. quora.com For example, benzyl (B1604629) chlorides can hydrolyze to benzyl alcohols in the presence of water at high temperatures. quora.com

Selectivity in SNAr: While the fluoride at C2 is the most likely site for nucleophilic attack, other reactions are possible. Strong nucleophiles could potentially attack the chloromethyl carbon of the chloromethoxy group in an SN2 reaction.

Competing Reactions: In SNAr, depending on the nucleophile and conditions, substitution of hydrogen (SNAr-H) could potentially compete with the substitution of the halogen. nih.gov

Strategies:

SNAr as the Primary Pathway: The most practical strategy for functionalizing this molecule is through nucleophilic aromatic substitution. The activated C2-F bond provides a reliable site for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates). This approach is widely used for similar fluoronitrobenzene derivatives. acs.orgresearchgate.net

Modification of Existing Substituents: An alternative strategy involves chemically modifying the existing groups to alter the ring's reactivity. For instance, the nitro group can be reduced to an amino group (-NH₂). An amino group is a very strong activating, ortho, para-directing group. Following the introduction of a new substituent via EAS on the activated aminobenzene derivative, the amino group could potentially be converted back to a nitro group via oxidation if desired.

Careful Selection of Reagents and Conditions: For SNAr, the choice of solvent and nucleophile is critical to ensure selectivity. Aprotic polar solvents are known to accelerate SNAr reactions. rsc.org For EAS, if attempted, the use of superacids or highly reactive electrophilic reagents under carefully controlled, low-temperature conditions might minimize degradation of the chloromethoxy group.

Radical Reactions and Photochemical Transformations

The structure of this compound contains moieties that are susceptible to both radical and photochemical reactions.

Radical Reactions: The chloromethoxy group is structurally similar to benzyl chloride. The C-Cl bond in the chloromethyl group can undergo homolytic cleavage under UV light or in the presence of radical initiators to form a stabilized benzylic-type radical. chemguide.co.uk This radical can then participate in various propagation steps, such as reacting with a chlorine molecule to form a dichloromethyl group or reacting with other radical species. docbrown.infochemguide.co.uk Chain reactions involving substitution on the methyl group are common for compounds like methylbenzene when exposed to UV light and chlorine. chemguide.co.uk

Photochemical Transformations: Nitroaromatic compounds are known to be photochemically active. chemrxiv.org The nitro group can undergo photoreduction, particularly in the presence of hydrogen donors. Under hypoxic (low oxygen) conditions, nitroaryl compounds can be reduced stepwise via a radical anion to nitroso, hydroxylamine, and finally amine species. mdpi.com Furthermore, nitroaryl ethers have been studied for their ability to undergo nucleophilic aromatic photosubstitution (SNAr*), where the excited state of the molecule is more susceptible to nucleophilic attack. researchgate.net Some o-nitrobenzyl ethers are also known to undergo unconventional photochemical reactions, including intramolecular cyclization or cleavage at bonds other than the benzylic C-O bond. chemrxiv.org

Kinetic and Thermodynamic Aspects of Key Transformations

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles, particularly for the most feasible reaction, nucleophilic aromatic substitution.

Kinetic Aspects: The rate of an SNAr reaction typically follows a second-order rate law, being first order in both the aromatic substrate and the nucleophile. The mechanism proceeds via a two-step addition-elimination pathway.

Step 1 (Addition): The nucleophile attacks the carbon bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate, the Meisenheimer complex. This step involves the loss of aromaticity and is generally the slow, rate-determining step. nih.gov The strong electron-withdrawing nitro group ortho to the fluorine significantly lowers the activation energy of this step by stabilizing the developing negative charge.

Step 2 (Elimination): The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored. This step is usually fast.

Studies on similar compounds, such as 2-fluoronitrobenzene and 4-fluoronitrobenzene, show that the ortho isomer is significantly more reactive than the para isomer. hud.ac.uk This is attributed to the powerful inductive effect (-I) of the nitro group, which is distance-dependent and thus more effective at stabilizing the negative charge from the closer ortho position. stackexchange.com The activation energy for the SNAr of 1-fluoro-2,4-dinitrobenzene (B121222) is significantly lower than for 4-fluoronitrobenzene, highlighting the additive activating effect of multiple nitro groups. acs.org

| Compound | Activation Energy (Eₐ) (kJ mol⁻¹) |

|---|---|

| 4-Fluoronitrobenzene (4-FNB) | 67.6 |

| 2-Fluoronitrobenzene (2-FNB) | 67.5 |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | 60.2 |

| 1,3-Difluoro-4,6-dinitrobenzene (DFDNB) | 52.8 |

| Data sourced from kinetic studies with polyvinylamine in water mediated by β-cyclodextrin. acs.org |

Thermodynamic Aspects: The thermodynamics of SNAr reactions are influenced by the stability of the reactants, the Meisenheimer complex intermediate, and the products.

Meisenheimer Complex Stability: The formation and stability of the Meisenheimer complex are crucial. These complexes are thermodynamically stabilized by strong electron-withdrawing groups and can sometimes be isolated and characterized. nih.gov The stability of the complex is enhanced in polar aprotic solvents which can effectively solvate the cation but not the anion, leaving the nucleophile more reactive. acs.org

Derivatives, Analogues, and Advanced Structural Modifications of 4 Chloromethoxy 2 Fluoro 1 Nitrobenzene

Design and Synthesis of Novel Aromatic Ring-Modified Analogues

Modification of the aromatic core of 4-(chloromethoxy)-2-fluoro-1-nitrobenzene can be achieved through the introduction of additional substituents, providing a means to fine-tune the electronic and steric properties of the molecule.

The introduction of further halogen atoms onto the benzene (B151609) ring can significantly influence the reactivity and physicochemical properties of the resulting analogues. Electrophilic aromatic substitution reactions are a primary route for such modifications. Given the electron-withdrawing nature of the existing nitro and fluoro groups, the aromatic ring is deactivated, making these reactions challenging but feasible under forcing conditions. The directing effects of the current substituents would likely favor substitution at the positions ortho and para to the activating chloromethoxy group, and meta to the deactivating nitro and fluoro groups.

The introduction of pseudo-halogens, such as the cyano (-CN) or azido (B1232118) (-N₃) groups, can also be envisioned. These groups can be installed through nucleophilic aromatic substitution if a suitable leaving group is present on the ring, or via Sandmeyer-type reactions following the transformation of the nitro group to an amino group (see section 4.3).

Table 1: Plausible Halogenated Derivatives of this compound

| Derivative Name | Potential Synthetic Route | Key Reagents |

| 1-Chloro-5-(chloromethoxy)-2-fluoro-3-nitrobenzene | Electrophilic Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃) |

| 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene | Electrophilic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) |

| 4-(Chloromethoxy)-2-fluoro-1-iodo-5-nitrobenzene | Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃) |

Note: The regiochemistry of these reactions would need to be experimentally determined.

The incorporation of alkyl, aryl, or heteroaryl moieties onto the aromatic ring can be accomplished through several synthetic strategies. Friedel-Crafts alkylation and acylation reactions, while generally difficult on deactivated rings, could potentially be employed under harsh conditions with a strong Lewis acid catalyst. A more versatile approach involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. To utilize these methods, the this compound scaffold would first need to be functionalized with a suitable group for coupling, such as a bromine or iodine atom, or a boronic acid/ester.

For instance, if a bromo-derivative of this compound were synthesized, it could then undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to yield an aryl-substituted analogue.

Elaboration of the Chloromethoxy Side Chain

The chloromethoxy group is a highly reactive functional handle that allows for a wide range of structural modifications through nucleophilic substitution of the chloride ion.

The chloro atom of the chloromethoxy group is readily displaced by alkoxides, phenoxides, and other oxygen-based nucleophiles in a Williamson ether synthesis-type reaction. This allows for the straightforward formation of a diverse library of ether derivatives. By employing diols or polyols as nucleophiles, it is possible to generate more complex structures, including crown ether-like macrocycles.

Reaction with water or alcohols under appropriate conditions can lead to the formation of the corresponding hemiacetal or acetal, respectively. Furthermore, intramolecular reactions, where a nucleophilic group is present elsewhere in the molecule or in a tethered side chain, can be used to construct heterocyclic ring systems.

Table 2: Examples of Ether Derivatives from this compound

| Nucleophile | Product Structure | Reaction Type |

| Sodium Methoxide | 4-(Methoxymethoxy)-2-fluoro-1-nitrobenzene | Williamson Ether Synthesis |

| Sodium Phenoxide | 4-(Phenoxymethoxy)-2-fluoro-1-nitrobenzene | Williamson Ether Synthesis |

| Ethylene Glycol | 2-(4-Fluoro-3-nitrophenoxy)ethoxy)methanol | Nucleophilic Substitution |

The chloromethoxy group can serve as a starting point for chain extension. For example, reaction with cyanide would introduce a nitrile group, which can be further elaborated through hydrolysis to a carboxylic acid or reduction to an amine. Grignard reagents or other organometallic species can also react with the chloromethoxy group, although the reactivity of the nitro group would need to be considered.

Functionalization can also be achieved by introducing other heteroatoms. For example, reaction with thiols or amines would yield the corresponding thioethers or aminomethyl ethers, respectively. These transformations open up a vast chemical space for the creation of novel derivatives.

Diversification via Nitro Group Transformations

The nitro group is a key functional group that can be transformed into a variety of other functionalities, providing a powerful tool for the diversification of the this compound scaffold.

The most common transformation of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The resulting aniline (B41778) derivative is a versatile intermediate.

The newly formed amino group can be acylated, alkylated, or used in the construction of heterocyclic rings. Crucially, the amino group can be converted into a diazonium salt (-N₂⁺) through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are highly valuable intermediates that can be converted into a wide range of substituents in what are known as Sandmeyer or Sandmeyer-type reactions.

Table 3: Potential Transformations via Diazonium Salt Intermediates

| Reagent | Resulting Functional Group | Reaction Name |

| CuCl/HCl | -Cl | Sandmeyer Reaction |

| CuBr/HBr | -Br | Sandmeyer Reaction |

| CuCN/KCN | -CN | Sandmeyer Reaction |

| KI | -I | Sandmeyer-type Reaction |

| HBF₄, heat | -F | Schiemann Reaction |

| H₂O, heat | -OH | Hydrolysis |

| H₃PO₂ | -H | Deamination |

These transformations allow for the introduction of a wide array of functional groups at the position of the original nitro group, dramatically increasing the structural diversity of the accessible derivatives.

Synthesis of Amino, Amido, and Imine Derivatives

The synthesis of amino, amido, and imine derivatives from this compound would likely involve initial transformation of the nitro group. A common synthetic route for forming amino derivatives from nitroaromatic compounds is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Once the amino derivative, 4-(chloromethoxy)-2-fluoroaniline, is obtained, it can serve as a precursor for the synthesis of amido and imine derivatives. Amido derivatives can be prepared by reacting the aniline with acyl chlorides or anhydrides in the presence of a base. The reaction conditions can be tailored to control the acylation process.

Imine derivatives, also known as Schiff bases, can be synthesized by the condensation reaction of the 4-(chloromethoxy)-2-fluoroaniline with various aldehydes or ketones. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the imine.

Formation of Nitrogen-Containing Heterocycles (e.g., indoles, quinoxalines)

The synthesis of nitrogen-containing heterocycles like indoles and quinoxalines from this compound would likely proceed through key intermediates derived from the starting material.

For the formation of indoles , a plausible strategy would involve the reduction of the nitro group to an aniline, followed by reactions that construct the pyrrole (B145914) ring. One classical method is the Fischer indole (B1671886) synthesis, which would require reacting the corresponding hydrazine (B178648) derivative of this compound with an aldehyde or ketone under acidic conditions.

For the synthesis of quinoxalines , the key intermediate would be the corresponding 1,2-diamine. This could potentially be formed from this compound by first introducing a second nitro group ortho to the existing one, followed by the reduction of both nitro groups. The resulting 1,2-diamine could then be condensed with a 1,2-dicarbonyl compound to form the quinoxaline (B1680401) ring system.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The structure of derivatives of this compound is expected to significantly influence their reactivity and properties. The electronic nature and position of the substituents on the benzene ring play a crucial role.

Structure-Reactivity: The reactivity of the chloromethoxy group is a key feature. The chlorine atom is susceptible to nucleophilic substitution, providing a handle for further functionalization. The rate and ease of this substitution would be influenced by the electronic effects of the other substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The fluorine atom also influences the reactivity of the aromatic ring.

In the derivatives, the nature of the amino, amido, or imine group would further modulate the electronic properties of the molecule. An amino group is an activating group, which would increase the electron density of the aromatic ring and direct incoming electrophiles to the ortho and para positions. In contrast, an amido group can be either activating or deactivating depending on the reaction conditions.

Structure-Property: The physical and chemical properties of the derivatives, such as melting point, boiling point, solubility, and polarity, would be dictated by the nature of the functional groups introduced. For instance, the introduction of an amino group could increase the polarity and the potential for hydrogen bonding, affecting the compound's solubility in different solvents.

Advanced Analytical Methodologies for Complex Systems Involving 4 Chloromethoxy 2 Fluoro 1 Nitrobenzene

High-Resolution Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediate Structures

High-resolution spectroscopy offers unparalleled insight into the molecular architecture and electronic environment of chemical species. These techniques are fundamental in confirming the identity of synthetic products, elucidating the structures of unknown intermediates, and mapping the intricate pathways of chemical transformations.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. nih.gov For a substituted aromatic compound like 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene, multi-dimensional and multi-nuclear NMR experiments are indispensable for complete structural assignment.

One-dimensional NMR spectroscopy provides foundational information about the number and type of magnetically distinct nuclei within a molecule.

¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methylene protons of the chloromethoxy group. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons (³JHH) and through-space or through-bond coupling with the fluorine atom (³JHF, ⁴JHF). The electron-withdrawing nature of the nitro group deshields the ortho and para protons, shifting their signals to a lower field. stackexchange.com The methylene protons (-CH₂-) of the chloromethoxy group would appear as a sharp singlet, typically in the range of 5.5-6.0 ppm, due to the influence of the adjacent oxygen and chlorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and one for the methylene group. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom directly attached to the nitro group (C1) would be highly deshielded, as would the carbon attached to the oxygen (C4). The carbon bonded to the fluorine atom (C2) would exhibit a large one-bond coupling constant (¹JCF).

¹⁹F NMR: Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its multiplicity would reveal couplings to nearby protons (³JHF and ⁴JHF).

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound. (Note: These are predicted values based on substituent effects on similar aromatic systems. Actual experimental values may vary.)

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

| ¹H NMR | ||

| H-3 | ~8.0 - 8.2 | d, ³JHH ≈ 9.0, ⁴JHF ≈ 5.0 |

| H-5 | ~7.4 - 7.6 | dd, ³JHH ≈ 9.0, ⁴JHH ≈ 2.5 |

| H-6 | ~7.8 - 8.0 | d, ⁴JHH ≈ 2.5, ³JHF ≈ 8.0 |

| -CH₂- | ~5.8 | s |

| ¹³C NMR | ||

| C-1 (-NO₂) | ~148 | d, J ≈ 3-5 |

| C-2 (-F) | ~155 | d, ¹JCF ≈ 250 |

| C-3 | ~125 | d, J ≈ 15-20 |

| C-4 (-OCH₂Cl) | ~160 | s |

| C-5 | ~115 | d, J ≈ 4-6 |

| C-6 | ~130 | d, J ≈ 20-25 |

| -CH₂- | ~80 | s |

| ¹⁹F NMR | ||

| F-2 | ~(-110) to (-125) | ddd |

Two-dimensional (2D) NMR experiments are crucial for establishing unambiguous connectivity between atoms, which is often impossible from 1D spectra alone. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, confirming their ortho relationship. Depending on the resolution, a weaker four-bond coupling might be observed between H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to via a one-bond coupling. columbia.edu This is invaluable for assigning carbon resonances. For instance, the aromatic proton signals at H-3, H-5, and H-6 would show correlations to their corresponding carbon signals (C-3, C-5, and C-6), while the methylene protons would correlate to the -CH₂- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for piecing together the molecular structure. columbia.edu Key correlations would include the methylene protons showing a cross-peak to the C-4 carbon, confirming the attachment of the chloromethoxy group to the ring at that position. Additionally, correlations from H-3 to C-1, C-2, and C-5 would help to definitively place the substituents around the ring.

Table 2: Expected Key 2D-NMR Correlations for Structural Assignment.

| Experiment | Correlated Nuclei | Information Gained |

| COSY | H-5 ↔ H-6 | Confirms ortho relationship of these protons. |

| HSQC | H-3 ↔ C-3 | Assigns the C-3 carbon resonance. |

| H-5 ↔ C-5 | Assigns the C-5 carbon resonance. | |

| H-6 ↔ C-6 | Assigns the C-6 carbon resonance. | |

| -CH₂- ↔ -CH₂- | Assigns the chloromethoxy carbon resonance. | |

| HMBC | -CH₂- ↔ C-4 | Confirms connectivity of the ether linkage to the aromatic ring. |

| H-3 ↔ C-1, C-2, C-5 | Confirms the relative positions of the nitro and fluoro groups. | |

| H-6 ↔ C-4, C-5 | Confirms the relative positions of the chloro and chloromethoxy groups. |

NMR spectroscopy is an ideal tool for monitoring chemical reactions in real-time. nih.govchemrxiv.org By acquiring a series of spectra at regular intervals, one can observe the disappearance of reactant signals and the simultaneous appearance of product signals. nih.gov For a reaction involving this compound, such as a nucleophilic substitution on the benzylic carbon of the chloromethoxy group, this method would be highly effective. The sharp singlet of the -CH₂- protons would be an excellent probe to monitor. Its integral would decrease over time, while a new signal corresponding to the product would grow in. The quantitative nature of NMR allows for the determination of concentration changes over time, from which reaction rates and kinetic parameters can be accurately calculated. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical analysis, providing highly accurate mass measurements that can be used to determine the elemental composition of a molecule. longdom.orgmeasurlabs.comyoutube.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the differentiation of compounds with the same nominal mass but different elemental formulas. algimed.com For this compound, HRMS would confirm its molecular formula by matching the experimentally measured mass of its molecular ion to the calculated exact mass.

Table 3: Calculated Exact Mass for the Molecular Ion of this compound.

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| C₇H₅³⁵ClFNO₃ | [M]⁺ | 174.9836 |

| C₇H₅³⁷ClFNO₃ | [M+2]⁺ | 176.9807 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are mass-analyzed. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. The fragmentation pathways are governed by the molecule's structure, with cleavage occurring at the weakest bonds or leading to the most stable fragment ions or neutral losses.

For the molecular ion of this compound, several fragmentation pathways can be predicted. Common fragmentations for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). nih.gov The chloromethoxy side chain could fragment through the loss of a chlorine radical (35/37 Da) or the entire chloromethyl group (CH₂Cl, 49/51 Da). Elucidating these pathways helps to confirm the connectivity and structure of the parent molecule. scispace.com

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Predicted Fragment (m/z) |

| 174.98 | NO₂ | [C₇H₅ClFO]⁺ | 128.99 |

| 174.98 | CH₂Cl | [C₆H₃FNO₂]⁺ | 125.99 |

| 174.98 | Cl | [C₇H₅FNO₃]⁺ | 139.99 |

| 128.99 | CO | [C₆H₅ClF]⁺ | 100.99 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. These methods provide a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. thermofisher.comspectroscopyonline.com FT-IR spectroscopy measures the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to its distinct functional groups. The nitro group (NO₂) typically shows strong symmetric and asymmetric stretching vibrations. The C-F and C-Cl bonds, along with the ether linkage (C-O-C) of the chloromethoxy group, also produce distinct signals. Aromatic C-H and C=C stretching and bending vibrations from the benzene (B151609) ring provide further structural confirmation. While specific experimental spectra for this compound are not widely published, data from analogous compounds like 4-chloro-2-fluoro toluene and 4-nitrotoluene can be used to predict the expected vibrational frequencies. nih.govnih.gov

By monitoring the intensity of specific vibrational bands over time, these techniques are invaluable for tracking the progress of reactions. For instance, in a synthesis reaction, the disappearance of reactant peaks and the concurrent appearance of product peaks can be observed, allowing for the determination of reaction endpoints and the study of kinetics.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound Note: These are approximate ranges based on typical functional group frequencies and data from similar molecules.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | 1335 - 1370 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F | Stretch | 1100 - 1350 | 1100 - 1350 |

| C-O (Ether) | Asymmetric Stretch | 1200 - 1275 | 1200 - 1275 |

| C-Cl | Stretch | 650 - 800 | 650 - 800 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While this technique requires a suitable single crystal of the compound or a derivative, it provides unambiguous data on bond lengths, bond angles, and intermolecular interactions in the solid state.

For derivatives of this compound, this technique can confirm the molecular connectivity, establish the stereochemistry, and reveal how molecules pack together in a crystal lattice. This information is critical for understanding physical properties and for structure-activity relationship studies. For example, in the crystal structure analysis of a related compound, 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, researchers were able to determine the planarity of the benzene rings and the dihedral angle between them. researchgate.net The study also identified intermolecular C-H···O interactions and π–π stacking, which stabilize the crystal structure. researchgate.net Such detailed structural insights are invaluable for the rational design of new materials and pharmaceutical intermediates.

Chromatographic Separation Techniques for Mixture Analysis and Purity Assessment

Chromatographic methods are essential for separating the components of a complex mixture and for determining the purity of a target compound. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It is widely used for purity determination, quantitative analysis, and preparative separation. In a typical HPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases.

For assessing the purity of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). A UV detector is commonly used for detection, as the nitroaromatic structure absorbs strongly in the UV region. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of its purity.

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time (Hypothetical) | 5.8 min |

| Purity Result (Example) | 99.5% (by area normalization) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of volatile and semi-volatile impurities and byproducts that may be present in samples of this compound. amazonaws.comnih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before the individual components are introduced into a mass spectrometer, which provides information about their mass-to-charge ratio, enabling structural elucidation. nih.gov

This method is particularly sensitive for detecting trace-level impurities that might arise from starting materials or side reactions during synthesis, such as other halogenated or nitrated aromatic compounds. The mass spectrum of each separated component serves as a unique fingerprint that can be compared against spectral libraries for positive identification. For instance, GC-MS analysis of the related compound 4-Chloro-2-fluoro-1-nitrobenzene shows a top mass peak at m/z 175, corresponding to the molecular ion. nih.gov Similar analysis would be critical for quality control, ensuring the final product meets required purity specifications.

In Situ and Operando Spectroscopic Monitoring of Synthetic Reactions

In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur within the reactor, providing dynamic information about reaction mechanisms, kinetics, and the formation of transient intermediates. nih.gov Probes, often based on FT-IR or Raman spectroscopy, can be directly inserted into a reaction vessel to collect data continuously without altering the reaction conditions.